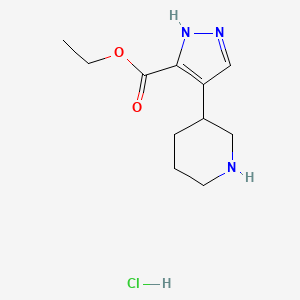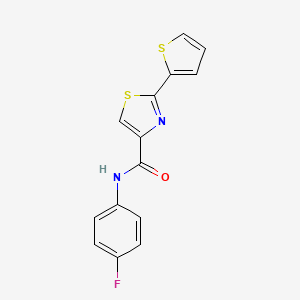![molecular formula C20H26N4S2 B2608045 4-(dimethylamino)-N-[2-[[4-(dimethylamino)benzenecarbothioyl]amino]ethyl]benzenecarbothioamide CAS No. 727682-73-7](/img/structure/B2608045.png)
4-(dimethylamino)-N-[2-[[4-(dimethylamino)benzenecarbothioyl]amino]ethyl]benzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylamino)-N-[2-[[4-(dimethylamino)benzenecarbothioyl]amino]ethyl]benzenecarbothioamide is a useful research compound. Its molecular formula is C20H26N4S2 and its molecular weight is 386.58. The purity is usually 95%.
BenchChem offers high-quality 4-(dimethylamino)-N-[2-[[4-(dimethylamino)benzenecarbothioyl]amino]ethyl]benzenecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(dimethylamino)-N-[2-[[4-(dimethylamino)benzenecarbothioyl]amino]ethyl]benzenecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological and Molecular Docking Evaluation
The compound has been synthesized and characterized for in vitro biological and molecular docking evaluation . The bis-amides were found to be highly biocompatible against h RBCs at higher concentrations . They were also subjected to in vitro DNA ladder assay to analyze their apoptotic potential . Some of the tested bis-amides displayed good dose-dependent response in in vitro antileishmanial assay .
Antileishmanial Potential
The bis-amides were tested in in vitro antileishmanial assay to unveil their leishmaniacidal potential . The results obtained clearly indicated that some of the tested bis-amides displayed good dose-dependent response . The bis-amide (3f) caused 85% inhibition and was ranked as the most effective leishmaniacidal bis-amides followed by the bis-amide (3 g) with 73.54% inhibition of leishmanial promastigotes .
Temperature-Sensitive Protonation
The compound has been studied for its temperature-sensitive protonation behaviour . The study found an unexpectedly significant impact of temperature on the protonation degree of DMAP derivatives . This phenomenon has never been observed before for other weak nucleophiles .
Detection and Analysis of Microplastics
The compound has been introduced as a fluorescent dye for applications in the detection and analysis of microplastics . The dye absorbs into a variety of polymers constituting microplastics, and its solvatochromic properties lead to a positive shift of the fluorescence emission spectrum according to the polarity of the polymers .
Electrochemical Oxidation (EO) Technology
The compound has been described as the most promising electrochemical oxidation (EO) technology . The EO technology has been analyzed for its basic principles . The influence of electrode materials and electrolyte types on the deterioration process is also investigated .
Large Language Models (LLMs)
The compound has been studied in the context of Large Language Models (LLMs), an interdisciplinary discipline involving multiple fields such as computer science, artificial intelligence, and linguistics .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various biological targets, such as red blood cells and dna .
Mode of Action
It has been suggested that similar compounds may interact with their targets through a variety of mechanisms, including binding to specific receptors or enzymes, inducing changes in cell membrane permeability, or interacting with dna .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involved in cell survival, apoptosis, and dna degradation .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties, which can influence their bioavailability and overall effectiveness .
Result of Action
Similar compounds have been found to induce various effects, such as hemolysis in red blood cells and degradation of dna .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other substances can potentially influence the action of similar compounds .
properties
IUPAC Name |
4-(dimethylamino)-N-[2-[[4-(dimethylamino)benzenecarbothioyl]amino]ethyl]benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4S2/c1-23(2)17-9-5-15(6-10-17)19(25)21-13-14-22-20(26)16-7-11-18(12-8-16)24(3)4/h5-12H,13-14H2,1-4H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQHPRFDAGIDNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)NCCNC(=S)C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



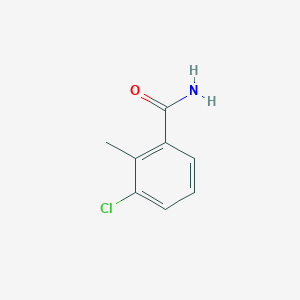

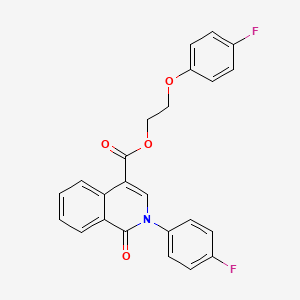


![2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2607976.png)

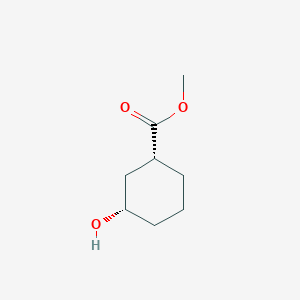
![2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2607980.png)
![1-Chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2607981.png)
